Methyl 2-(2-bromothiazol-4-yl)acetate
Overview
Description
“Methyl 2-(2-bromothiazol-4-yl)acetate” is an organic compound with the molecular formula C6H6BrNO2S . It is a liquid at room temperature . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of Methyl 2-(2-aminothiazol-4-yl)acetate with copper(ll) bromide and f-butyl nitrite in acetonitrile . The reaction mixture is slowly warmed to room temperature and stirred for two hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 2-position with a bromine atom and at the 4-position with a methyl acetate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 236.09 . It is a liquid at room temperature and is stored under nitrogen at 4°C . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It has a Log Po/w (iLOGP) of 2.13, indicating its lipophilicity .Scientific Research Applications
Antimicrobial Activity
“Methyl 2-(2-bromothiazol-4-yl)acetate” is related to the synthesis of Schiff base ligand (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol (HL), which has been used in the creation of new Ni(II) and Zn(II) complexes . These complexes have been tested for their antibacterial activity against various bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae . The Ni(II) complex showed potent activity with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming all other compounds, including the widely used antibiotic Streptomycin .
Synthesis of Drug-Like Compounds
The Schiff base ligand (HL), synthesized using “this compound”, has been used in the synthesis of drug-like antimicrobial compounds . This ligand and its complexes have shown potent activity against selective bacteria .
Eco-Friendly Synthesis
The synthesis of the thiazole ligand (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol (HL) was carried out through the use of an eco-friendly strategy and solvent, which resulted in a more efficient and readily available product .
Antioxidant Activity
While not directly related to “this compound”, it’s worth noting that imidazole-containing compounds, which share a similar heterocyclic structure, have been synthesized and evaluated for antioxidant activity . This suggests potential antioxidant applications for “this compound” and its derivatives.
Safety and Hazards
“Methyl 2-(2-bromothiazol-4-yl)acetate” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
methyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGWUKHHCPWJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857002 | |
Record name | Methyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261589-82-5 | |
Record name | Methyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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